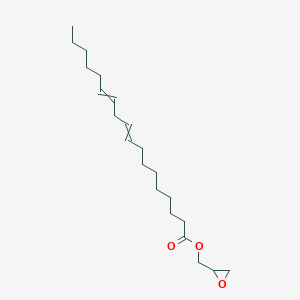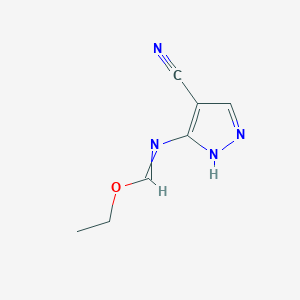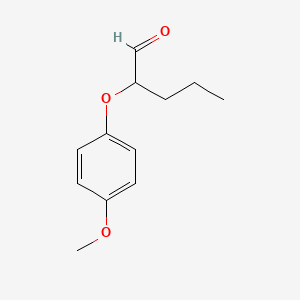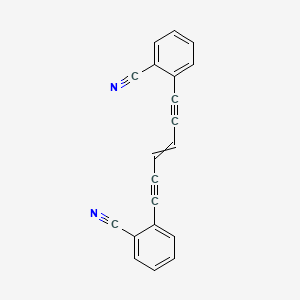![molecular formula C25H33N3O B14204642 1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one CAS No. 823216-43-9](/img/structure/B14204642.png)
1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one is a complex organic compound that features a piperazine ring, a pyridine moiety, and an octanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one typically involves multiple steps:
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Ethenylation: The pyridine moiety is then subjected to ethenylation to introduce the ethenyl group.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reaction: The pyridine-ethenyl compound is then coupled with the piperazine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Attachment of the Octanone Chain: Finally, the octanone chain is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyridine or piperazine rings.
Reduction: Reduced forms of the ethenyl group or the carbonyl group in the octanone chain.
Substitution: Substituted derivatives at the piperazine ring.
Applications De Recherche Scientifique
1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a serotonin reuptake inhibitor, which could make it useful in the treatment of depression and anxiety disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one involves its interaction with molecular targets such as serotonin transporters. By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft, thereby enhancing neurotransmission and exerting antidepressant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis[2-(4-pyridyl)ethenyl]benzene: Similar in structure but lacks the piperazine and octanone moieties.
1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene: Contains multiple pyridine rings but differs in the overall structure and functional groups.
Uniqueness
1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one is unique due to its combination of a piperazine ring, a pyridine moiety, and an octanone chain. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propriétés
Numéro CAS |
823216-43-9 |
|---|---|
Formule moléculaire |
C25H33N3O |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
1-[4-[4-(2-pyridin-2-ylethenyl)phenyl]piperazin-1-yl]octan-1-one |
InChI |
InChI=1S/C25H33N3O/c1-2-3-4-5-6-10-25(29)28-20-18-27(19-21-28)24-15-12-22(13-16-24)11-14-23-9-7-8-17-26-23/h7-9,11-17H,2-6,10,18-21H2,1H3 |
Clé InChI |
LDGXIVHUUOTZPV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B14204566.png)

![Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]-](/img/structure/B14204587.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide](/img/structure/B14204593.png)





![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B14204619.png)
![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)

![4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide](/img/structure/B14204643.png)
![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)
